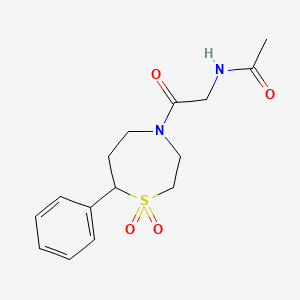
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups, including a sulfamoyl group, a phenyl group, an oxadiazole ring, and a dioxine ring. These groups could potentially confer a variety of chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely complex. The presence of multiple rings (oxadiazole and dioxine) suggests that it may have a rigid, three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the sulfamoyl group might be susceptible to hydrolysis, while the oxadiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, it might exhibit polarity due to the presence of nitrogen and oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Antidepressant/Anticonvulsant Activities
Compounds related to the chemical structure of interest have been synthesized and evaluated for their potential antidepressant and anticonvulsant activities. For instance, novel pyrazole derivatives have demonstrated significant antidepressant activity, surpassing the efficacy of traditional medications like imipramine in specific assays. Additionally, some of these compounds have shown promising anticonvulsant effects, suggesting their potential utility in treating seizures and related neurological conditions (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Anticancer Potential
The research into functionalized amino acid derivatives, including structures akin to the chemical of interest, has highlighted their cytotoxic effects against various human cancer cell lines. These findings indicate the potential of these compounds in the development of new anticancer agents. Specific compounds have shown remarkable cytotoxicity against ovarian and oral cancers, underscoring the diversity of their therapeutic applications (Kumar et al., 2009).
Synthesis and Evaluation of Isoxazole and Naphthyridine Derivatives
A study detailed the synthesis of isoxazole and naphthyridine derivatives, leveraging similar chemical frameworks. These compounds were synthesized via a one-pot method and evaluated for their chemical properties. The research contributes to the broader understanding of the synthetic versatility and potential applications of such compounds in various fields of chemistry and pharmacology (Guleli et al., 2019).
Antioxidant Properties
Novel N-substituted benzyl/phenyl acetamides, incorporating the oxadiazole moiety, have been synthesized and assessed for their antioxidant activities. The exploration of these compounds offers insights into their potential as radical scavengers, highlighting their significance in designing molecules with beneficial health effects, such as combating oxidative stress (Ahmad et al., 2012).
Electrocatalysis and Photoluminescence
Research on polyamides with pendent carbazole groups, including structures similar to the discussed compound, has unveiled their promising electrocatalytic and photoluminescent properties. These findings open up possibilities for their application in materials science, particularly in developing new types of sensors, organic light-emitting diodes (OLEDs), and other electronic devices (Hsiao et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6S/c1-19(2)26(21,22)11-5-3-10(4-6-11)14-17-18-15(25-14)16-13(20)12-9-23-7-8-24-12/h3-6,9H,7-8H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUFXJKAEUXHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2537108.png)

![5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2537110.png)
![6-((4-Bromobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537111.png)


![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2537115.png)

![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2537122.png)



